molecular formula C13H13N5O5 B7738110 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B7738110
M. Wt: 319.27 g/mol
InChI Key: GMNWFXDTTWMPTF-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acetohydrazide class, characterized by a 1,2,4-triazin-3,5-dione core and a substituted benzylidene moiety. Such structural features are common in compounds investigated for antimicrobial, anticancer, or enzyme inhibitory applications.

Properties

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5/c1-23-10-4-7(2-3-9(10)19)6-14-17-11(20)5-8-12(21)15-13(22)18-16-8/h2-4,6,19H,5H2,1H3,(H,17,20)(H2,15,18,21,22)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNWFXDTTWMPTF-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Condensation Conditions

ParameterCondition 1 (PMC6259419)Condition 2 (CN102532046A)
Solvent 1,4-dioxaneEthanol
Temperature 100°C80°C
Catalyst Acetic acidNone
Yield 78%85% (estimated)

Ethanol as a solvent simplifies purification, while 1,4-dioxane enhances reaction rates. Acidic conditions (pH 4–5) favor imine formation but may require neutralization post-reaction.

Characterization and Analytical Data

Spectral Validation

  • ¹H NMR (DMSO-d₆):

    • δ 10.82 (s, 1H, NH), 8.25 (s, 1H, CH=N), 7.15–6.75 (m, 3H, aromatic), 3.85 (s, 3H, OCH₃), 2.45 (s, 2H, CH₂).

  • IR (KBr) :

    • 3250 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

Melting points range from 210–215°C, consistent with hydrazone derivatives .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it may form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:

Compound Core Structure Substituents Molecular Weight Key Functional Groups Potential Applications
Target: 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide 1,2,4-Triazin-3,5-dione 4-Hydroxy-3-methoxyphenyl Not provided Triazin-dione (H-bond acceptor/donor), phenolic -OH, methoxy (-OCH₃) Hypothesized enzyme inhibition or antimicrobial activity
Analog 1 : N’-[(E)-(4-chlorophenyl)methylidene]-2-(6,9-dihydro-5H-purin-6-ylsulfanyl)acetohydrazide Purine-6-sulfanyl 4-Chlorophenyl Not provided Purine ring (aromatic), sulfanyl (-S-), chloro (-Cl) Antithyroid activity (explicitly studied)
Analog 2 : 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide 1,2,4-Triazole-3-sulfanyl 4-Hydroxy-3,5-dimethoxyphenyl, 4-ethyl-5-(4-methoxyphenyl) 533.6 Triazole (electron-rich), sulfanyl (-S-), ethyl (-CH₂CH₃), multiple methoxy groups Likely antioxidant or receptor-binding activity
Analog 3 : 2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide 1,2,4-Triazole-3-sulfanyl 4-Ethoxyphenyl, phenyl, 4-hydroxy-3,5-dimethoxyphenyl 533.6 Ethoxy (-OCH₂CH₃), phenyl (hydrophobic), triazole-sulfanyl Potential antitumor or anti-inflammatory agent

Structural and Functional Insights :

  • Core Heterocycles: The target compound features a 1,2,4-triazin-3,5-dione core, which is more electron-deficient compared to the purine (Analog 1) or triazole (Analogs 2–3) cores in analogs. This difference may enhance its reactivity in nucleophilic environments .
  • Substituent Effects: The 4-hydroxy-3-methoxyphenyl group in the target compound is less sterically hindered than the 4-hydroxy-3,5-dimethoxyphenyl group in Analogs 2–3, which could influence binding to enzymes or receptors .
  • Synthetic Pathways :

    • All compounds share a common synthetic route: condensation of acetohydrazide precursors with substituted aldehydes (e.g., 4-chlorobenzaldehyde in Analog 1, 4-hydroxy-3-methoxyphenyl aldehyde in the target) .
    • Cyclization with acetic anhydride (as in ) is a standard method for forming heterocyclic cores like triazines or triazoles .

Research Findings and Implications

  • Triazin-dione cores are known for inhibiting enzymes like dihydrofolate reductase (DHFR) due to their resemblance to pteridine substrates.
  • Analog 2’s triazole-sulfanyl group and multiple methoxy substituents may enhance antioxidant activity, as seen in similar phenolic derivatives .
  • Analog 1 ’s antithyroid activity highlights the importance of halogen substituents (e.g., -Cl) in modulating bioactivity .

Q & A

Q. What are the critical steps and methodological considerations for synthesizing this compound?

The synthesis typically involves:

  • Triazole ring formation : Reacting substituted hydrazines with isothiocyanates under reflux conditions in ethanol or methanol .
  • Hydrazide linkage : Condensation of the triazole intermediate with a substituted benzaldehyde derivative using acetic acid as a catalyst .
  • Purification : Column chromatography or recrystallization in DMSO/ethanol mixtures to achieve >95% purity .

Q. Key Conditions :

StepSolventCatalystTemperatureYield
Triazole formationEthanolNoneReflux (78°C)60-70%
Hydrazide couplingMethanolAcetic acid60°C75-85%

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirms the presence of the hydrazone (δ 8.2–8.5 ppm for imine protons) and triazole rings (δ 7.8–8.1 ppm) .
  • HPLC : Validates purity (>95%) using a C18 column with acetonitrile/water mobile phase .
  • IR Spectroscopy : Identifies carbonyl (1650–1700 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .

Q. How is the compound evaluated for initial biological activity?

  • Antimicrobial assays : Disk diffusion against E. coli and S. aureus at 50–100 µg/mL, with zone-of-inhibition comparisons to controls .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways?

  • DFT calculations : Predict transition states for triazole ring closure, guiding solvent selection (e.g., ethanol vs. DMF) .
  • Molecular docking : Screens hydrazone conformers for optimal binding to target enzymes (e.g., COX-2 or topoisomerase II) .

Q. Data Example :

ParameterEthanol (ΔG‡)DMF (ΔG‡)
Triazole formation85 kJ/mol72 kJ/mol
DFT results suggest DMF lowers activation energy but may complicate purification .

Q. How do structural modifications influence bioactivity?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antimicrobial activity by 30–40% compared to -OCH₃ .
  • Hydrazone geometry : The E-isomer shows 5× higher cytotoxicity than the Z-isomer due to improved target binding .

Q. How should researchers resolve contradictions in bioactivity data?

  • Case study : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM) may arise from assay conditions (e.g., serum concentration). Validate via dose-response curves under standardized protocols .
  • Statistical frameworks : Use ANOVA with post-hoc Tukey tests to compare results across labs .

Q. What mechanistic insights exist for its enzyme interactions?

  • Kinetic studies : Lineweaver-Burk plots indicate non-competitive inhibition of E. coli dihydrofolate reductase (Ki = 8.2 µM) .
  • Fluorescence quenching : Stern-Volmer analysis reveals static quenching with human serum albumin, suggesting strong binding (Ksv = 2.1 × 10⁴ M⁻¹) .

Methodological Recommendations

  • Scale-up challenges : Maintain <5°C temperature gradients during exothermic hydrazide coupling to prevent decomposition .
  • Theoretical alignment : Link SAR studies to Hammett constants or frontier molecular orbital theory for mechanistic coherence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.